molecular formula C16H19NO B444189 N-(4-ethoxybenzyl)-3-methylaniline

N-(4-ethoxybenzyl)-3-methylaniline

Cat. No.: B444189
M. Wt: 241.33g/mol
InChI Key: CYOCZKCWKOPGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Ethoxybenzyl)-3-methylaniline is a secondary amine characterized by a 3-methyl-substituted aniline core and a 4-ethoxybenzyl group attached to the nitrogen atom. These methods likely extend to this compound, with ethoxy substitution introduced during benzyl halide preparation.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-3-methylaniline

InChI

InChI=1S/C16H19NO/c1-3-18-16-9-7-14(8-10-16)12-17-15-6-4-5-13(2)11-15/h4-11,17H,3,12H2,1-2H3

InChI Key

CYOCZKCWKOPGCA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CNC2=CC=CC(=C2)C

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC=CC(=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Benzyl Group

The benzyl group’s substitution pattern significantly impacts physicochemical and biological properties:

Compound Name Substituent on Benzyl Molecular Formula Molecular Weight Key Properties/Applications Reference
N-(4-Ethoxybenzyl)-3-methylaniline 4-Ethoxy C₁₆H₁₉NO 241.33 g/mol Higher lipophilicity vs. methoxy analogs
N-(4-Methoxybenzyl)-3-methylaniline 4-Methoxy C₁₅H₁₇NO 227.30 g/mol Intermediate in pharmaceutical synthesis
N-(2-Fluorobenzyl)-3-methylaniline 2-Fluoro C₁₄H₁₄FN 215.27 g/mol Enhanced metabolic stability due to electronegativity
  • Ethoxy vs.
  • Fluorine Substitution : The 2-fluoro analog (CAS 1019587-91-7) exhibits a molecular weight of 215.27 g/mol and a computed InChIKey (SEZCZGSSAUOHFK-UHFFFAOYSA-N), indicating distinct stereoelectronic effects that may enhance binding specificity in drug-receptor interactions .

Modifications on the Aniline Core

Variations in the aniline ring’s substitution influence reactivity and biological activity:

Compound Name Aniline Substituents Key Features Reference
This compound 3-Methyl Steric hindrance at meta position; moderate reactivity in electrophilic substitution
3-Chloro-N-(4-ethoxybenzyl)-4-methylaniline 3-Chloro, 4-Methyl Increased steric bulk and electron-withdrawing effects; CAS 1036537-11-7
N-(4-Methoxyphenyl)-3-methylaniline (4h) 4-Methoxy on aniline Direct methoxy substitution alters resonance effects; used in Buchwald-Hartwig coupling
  • Methoxy on Aniline : N-(4-Methoxyphenyl)-3-methylaniline (4h) shows distinct NMR shifts (δ 3.88 ppm for methoxy) compared to benzyl-substituted analogs, reflecting altered resonance structures .

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